molecular formula C16H13N3O4S B2548715 N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 392290-20-9

N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2548715
CAS RN: 392290-20-9
M. Wt: 343.36
InChI Key: QXBYVTYPBTYUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as AMTAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anti-inflammatory Applications

N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and its derivatives have been researched for their potential anti-inflammatory properties. A study demonstrated that these compounds exhibit promising anti-inflammatory activity in both in vitro and in vivo models. These activities were further supported by molecular docking studies, indicating the compounds' binding affinity towards human serum albumin (Nikalje et al., 2015).

Anticonvulsant and Antidepressant Effects

Research has also been conducted on the potential anticonvulsant and antidepressant effects of derivatives of this compound. One study synthesized a series of these derivatives, finding that they exhibited protective effects against pentylenetetrazole-induced seizures and showed antidepressant-like activity in animal models (Zhen et al., 2015).

Anticancer Activity

The derivatives of N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have been explored for their potential as anticancer agents. A study synthesized new derivatives and tested them against human lung adenocarcinoma cells, finding selective cytotoxicity in certain compounds (Evren et al., 2019).

Acetylcholinesterase Inhibition

These compounds have also been studied for their potential as acetylcholinesterase inhibitors. Research involving the synthesis of thiazole-piperazine derivatives found significant inhibitory activity against acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).

Antimicrobial Activity

Some derivatives of N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. Studies indicate that certain newly synthesized compounds exhibited promising antimicrobial activities and could be considered as prospective antimicrobials (Patel & Dhameliya, 2010).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-8-13(9(2)20)24-16(17-8)18-12(21)7-19-14(22)10-5-3-4-6-11(10)15(19)23/h3-6H,7H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBYVTYPBTYUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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